1-cyclopropyl-3-ethynyl-1H-pyrazole
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Overview
Description
1-cyclopropyl-3-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and provides good yields under mild conditions.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes are also employed to streamline the synthesis and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.
Substitution: Substitution reactions, particularly N-arylation, are facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Substitution: Palladium or copper catalysts, aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-cyclopropyl-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-cyclopropyl-3-ethynyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2624137-36-4 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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